11Z-tetradecenoyl-CoA

Lepidopteran pheromone biosynthesis Enzyme stereospecificity Substrate selectivity

11Z-Tetradecenoyl-CoA (cis-tetradec-11-enoyl-CoA; CAS 150883-39-9) is a monounsaturated long-chain fatty acyl-coenzyme A (CoA) thioester with a cis (Z) double bond at position 11 of the 14-carbon chain. This compound belongs to the fatty acyl-CoA class and is distinguished from its trans (E) isomer, 11E-tetradecenoyl-CoA, by the stereochemistry of the Δ11 bond.

Molecular Formula C35H60N7O17P3S
Molecular Weight 975.9 g/mol
Cat. No. B15546701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11Z-tetradecenoyl-CoA
Molecular FormulaC35H60N7O17P3S
Molecular Weight975.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28?,29+,30+,34-/m1/s1
InChIKeyWFGNMSCJASVFQK-OEQHHJRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11Z-Tetradecenoyl-CoA: A Defined cis-Δ11-Acyl-CoA for Precise Pheromone and Fatty Acid Research


11Z-Tetradecenoyl-CoA (cis-tetradec-11-enoyl-CoA; CAS 150883-39-9) is a monounsaturated long-chain fatty acyl-coenzyme A (CoA) thioester with a cis (Z) double bond at position 11 of the 14-carbon chain . This compound belongs to the fatty acyl-CoA class and is distinguished from its trans (E) isomer, 11E-tetradecenoyl-CoA, by the stereochemistry of the Δ11 bond . It is a key biosynthetic intermediate in the production of lepidopteran sex pheromone components, where the cis configuration is critical for downstream enzymatic processing and biological activity .

Why 11Z-Tetradecenoyl-CoA Cannot Be Replaced by the E Isomer or Other Acyl-CoAs


Substituting 11Z-tetradecenoyl-CoA with its E isomer (11E-tetradecenoyl-CoA) or other monounsaturated acyl-CoAs (e.g., 9Z-tetradecenoyl-CoA) is not feasible for studies involving lepidopteran pheromone biosynthesis due to distinct stereospecificity and substrate preferences of key enzymes . The Δ11 desaturase of Spodoptera littoralis exhibits strict stereospecificity, producing the Z isomer via pro-R hydrogen removal at C-11 and C-12, while the E isomer requires a different stereochemical mechanism . This stereochemical distinction directly impacts the biological activity of the derived pheromone acetates, as demonstrated by the species-specific Z/E blend ratios required for mating attraction . The following quantitative evidence establishes the precise dimensions of differentiation that make 11Z-tetradecenoyl-CoA indispensable for targeted biochemical and entomological research.

Quantitative Differentiation of 11Z-Tetradecenoyl-CoA: Comparator-Driven Evidence for Procurement Decisions


Desaturase Stereospecificity: Exclusive Z-Isomer Production vs. Mixed E/Z Output

The myristoyl-CoA 11-(Z) desaturase (EC 1.14.99.32) from Spodoptera littoralis forms (Z)-11-tetradecenoyl-CoA by stereospecific removal of hydrogen from the pro-R positions at C-11 and C-12, whereas the corresponding (E)-desaturase (EC 1.14.99.31) removes the pro-R H at C-11 and pro-S H at C-12 to form the E isomer . This stereospecificity is not merely a qualitative trait; it dictates the product identity. For the Choristoneura rosaceana desaturase, the product E/Z isomer ratio when acting on methyl myristate is reported as 7:1 (E:Z) in BRENDA . This demonstrates that the Z isomer is a minor product for some desaturases and cannot be assumed to be the dominant product when using myristoyl-CoA as a generic substrate.

Lepidopteran pheromone biosynthesis Enzyme stereospecificity Substrate selectivity

Pheromone Gland Desaturase Product Ratio: Z-Enriched Output in Argyrotaenia velutinana

In the redbanded leafroller moth Argyrotaenia velutinana, the Δ11 desaturase acting on myristoyl-CoA produces (Z)-11-tetradecenoic acid and (E)-11-tetradecenoic acid in a 3:2 Z/E ratio . This corresponds to a Z isomer proportion of 60% versus E isomer proportion of 40%. The derived pheromone blend in this species consists of 92% (Z)-11-tetradecenyl acetate and 8% (E)-11-tetradecenyl acetate, indicating that the downstream acetyltransferase further enriches the Z component . This demonstrates that the Z isomer is the predominant biologically active precursor, and its specific availability is critical for studies on pheromone communication and disruption.

Sex pheromone biosynthesis Δ11 desaturase Z/E isomer ratio

Substrate-Dependent Product Outcome: Palmitoyl-CoA Gives Only Z Isomer, Myristoyl-CoA Gives Mixed Isomers

The acyl-CoA 11-desaturase from Spodoptera littoralis exhibits substrate-dependent stereoselectivity: when acting on palmitoyl-CoA (C16:0), the enzyme produces exclusively the Z isomer ((Z)-11-hexadecenoyl-CoA), whereas when acting on myristoyl-CoA (C14:0), it produces a mixture of both (E)- and (Z)-11-tetradecenoyl-CoA . Additionally, the activity rate with myristoyl-CoA is approximately 50% of that observed with palmitoyl-CoA, as quantified by Rodriguez et al. (1992) . This means that researchers studying C14-based pheromone pathways cannot assume exclusive Z-isomer production and must verify or provide the correct stereoisomer exogenously.

Substrate specificity Desaturase product profile Chain-length discrimination

Enzyme Stereochemical Mechanism: Pro-R vs. Pro-S Hydrogen Abstraction Defines Z vs. E Outcome

The cryptoregiochemistry of the Δ11-myristoyl-CoA desaturase from Spodoptera littoralis reveals that the formation of (Z)-11-tetradecenoyl-CoA involves a first slow, isotope-sensitive C11-H bond cleavage followed by a fast C12-H bond removal, while the (E)-isomer formation requires accommodation of different substrate conformers (gauche for Z, anti for E) . This mechanistic difference, demonstrated through intermolecular primary isotope effect competition experiments using deuterium-labeled tridecanoic acid, confirms that the Z and E isomers are produced via distinct enzymatic pathways that are not interchangeable .

Cryptoregiochemistry Desaturase mechanism Isotope effect studies

Prioritized Application Scenarios for 11Z-Tetradecenoyl-CoA Based on Quantitative Differentiation Evidence


Kinetic Characterization of Pheromone Gland Fatty Acyl Reductases (pgFARs) for Z-Specific Substrate Profiling

Use pure 11Z-tetradecenoyl-CoA to determine Km and Vmax of semi-selective C14:acyl pgFARs from Spodoptera species, bypassing the variable Z/E mixture obtained from desaturase activity. This enables precise quantification of Z-isomer preference over the E-isomer, as the 3:2 Z/E ratio from A. velutinana desaturase would otherwise confound kinetic measurements.

In Vitro Reconstitution of (Z)-11-Tetradecenyl Acetate Biosynthetic Pathway

Assemble the complete biosynthetic pathway (desaturase, pgFAR, acetyltransferase) using defined substrates. 11Z-Tetradecenoyl-CoA serves as the direct substrate for pgFAR, and its use ensures that the measured reductase activity reflects the biologically relevant Z-specific conversion, avoiding interference from the E isomer which is produced in varying ratios depending on the desaturase source .

Biotechnological Production of (Z)-11-Tetradecenyl Acetate in Heterologous Yeast Hosts

In engineered Yarrowia lipolytica strains designed for pheromone production, feeding 11Z-tetradecenoyl-CoA or engineering its in vivo synthesis enables the production of (Z)-11-tetradecenyl acetate. The exclusive Z-isomer input ensures that the final pheromone component meets the stereochemical purity required for biological activity, as the target pheromone blend in many species is Z-dominated (e.g., 92% Z in A. velutinana) .

Olfactory Receptor Neuron (ORN) Response Profiling to Defined Pheromone Stereoisomers

Prepare synthetic pheromone blends using (Z)-11-tetradecenyl acetate derived from 11Z-tetradecenoyl-CoA and compare ORN responses to blends containing varying percentages of the E isomer. The defined Z/E ratio (e.g., 3:2 acid ratio in A. velutinana vs. 92:8 acetate ratio) allows for quantitative structure-activity relationship studies of pheromone perception .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11Z-tetradecenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.